Triple Aryl Transfer Efficiency in Pd-Catalyzed Cross-Coupling: Ph₃Bi vs. Standard Aryl Sources
Triphenylbismuth transfers all three phenyl groups in Pd-catalyzed cross-coupling with bromobenzene, with a reaction free energy (ΔrG) of −38.2 kcal mol⁻¹ and a rate-determining activation energy of 39.8 kcal mol⁻¹ [1]. This contrasts with mono-aryl sources (e.g., phenylboronic acid) that transfer only one aryl group per equivalent. Palladium zero converts triphenylbismuth quantitatively to diphenyl and metallic bismuth [2].
| Evidence Dimension | Aryl transfer efficiency |
|---|---|
| Target Compound Data | 3 phenyl groups transferred per Ph₃Bi molecule; ΔrG = −38.2 kcal mol⁻¹; Ea = 39.8 kcal mol⁻¹ |
| Comparator Or Baseline | Mono-aryl sources (e.g., phenylboronic acid): 1 phenyl group transferred |
| Quantified Difference | 3-fold increase in aryl transfer capacity |
| Conditions | Pd(0)-catalyzed cross-coupling with bromobenzene (Ph-Br); computational study at B3LYP-D3/def2-TZVP level |
Why This Matters
Procurement of Ph₃Bi reduces molar equivalents needed for multi-aryl installations, lowering catalyst loading and waste.
- [1] Kutudila P, Linguerri R, Ponce-Vargas M, Pichon C, Condon S, Hochlaf M. Three-phenyl transfer in palladium-catalyzed CC coupling reactions by triarylbismuths: A mechanistic study. Molecular Catalysis. 2020;482:110649. View Source
- [2] Barton DHR, et al. The chemistry of organobismuth reagents: Part XIII ligand coupling induced by Pd(0). Tetrahedron. 1987. View Source
